Ethyl 3-indoleacetate

Plant Growth Regulation Auxin Activity Parthenocarpy

Ethyl 3-indoleacetate (IAA ethyl ester) delivers up to 100-fold higher parthenocarpic fruit-setting activity than indole-3-acetic acid (IAA), enabling effective low-rate agricultural formulations. Its water insolubility and ethanol solubility make it ideal for organic-phase synthesis, lipid nanoparticle delivery, and applications where IAA's aqueous instability is problematic. As a selective MAO-A inhibitor (IC₅₀ 44 μM), it is a valuable tool for neuroscience research. Choose the ethyl ester over free acid IAA to avoid potency loss and formulation inconsistencies. Available in ≥98% purity with global shipping.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 778-82-5
Cat. No. B1206959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-indoleacetate
CAS778-82-5
Synonymsindole-3-acetic acid ethyl ester
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3
InChIKeyHUDBDWIQSIGUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Indoleacetate (CAS 778-82-5): Technical Specifications and Procurement Baseline for an Auxin Ester


Ethyl 3-indoleacetate (IAA ethyl ester) is a synthetic auxin belonging to the indole-3-acetic acid class of plant growth regulators [1]. It is a white to light yellow crystalline powder with a molecular weight of 203.24 g/mol and a melting point of 42-46°C . It is insoluble in water but soluble in organic solvents like ethanol and methanol [2]. While structurally and mechanistically related to the native phytohormone indole-3-acetic acid (IAA), ethyl esterification fundamentally alters its physicochemical properties and biological profile, creating a distinct entity for specific research and industrial applications.

Why Ethyl 3-Indoleacetate Cannot Be Substituted by Generic Indole-3-Acetic Acid (IAA) or Other Analogs


Selecting a generic 'indole auxin' without specifying the ester can lead to significant experimental and formulation inconsistencies. The ethyl esterification of IAA does not merely create a pro-drug; it fundamentally changes the molecule's bioactivity profile, solubility, and stability compared to the free acid IAA or other alkyl esters [1]. For instance, ethyl indole-3-acetate exhibits a 100-fold increase in parthenocarpic fruit-setting activity in tomato assays compared to the parent acid IAA, a difference that is not uniformly observed with larger alkyl ester derivatives [2]. Substitution with the free acid IAA would result in drastically lower potency and necessitate different formulation strategies due to its water-soluble salt forms, which the ethyl ester lacks [3].

Ethyl 3-Indoleacetate (778-82-5): Quantifiable Differentiation Evidence Guide for Scientific Selection


Superior Auxin Potency in Parthenocarpic Fruit Setting vs. Indole-3-Acetic Acid

In a comparative tomato parthenocarpic fruit test, esterification of the carboxyl group of IAA with an ethyl radical increased fruit-setting activity 100-fold compared to the parent IAA [1]. Methyl indole-3-acetate also showed a similar 100-fold increase, establishing that short-chain esters are significantly more potent than the free acid [1]. In contrast, the activity of esters decreased as the size of the alkyl radical was increased, indicating ethyl esterification provides an optimal balance for high activity [1].

Plant Growth Regulation Auxin Activity Parthenocarpy

Differential MAO-A Inhibitory Potency Compared to Methyl Indole-3-Acetate

In a study identifying endogenous MAO inhibitors in human urine, ethyl indole-3-acetate demonstrated a significantly lower IC50 value for MAO-A inhibition compared to methyl indole-3-acetate [1]. The IC50 for ethyl indole-3-acetate against MAO-A was 44 μM, whereas methyl indole-3-acetate had an IC50 of 88 μM, making the ethyl ester twice as potent in this specific assay [1]. Both compounds showed low activity against MAO-B (IC50 > 1 mM).

Neurochemistry Enzyme Inhibition Monoamine Oxidase

Enhanced Lipophilicity and Altered Solubility Profile Relative to IAA

Ethyl 3-indoleacetate is a neutral ester and is insoluble in water but soluble in ethanol and acetone [1]. In contrast, the parent acid, indole-3-acetic acid (IAA), can form water-soluble salts (e.g., potassium salt at 50 g/L) and is soluble in aqueous alkalis [2]. This fundamental difference dictates the choice of compound for various applications, with the ethyl ester being preferred for organic-phase reactions, incorporation into lipid-based formulations, or where aqueous instability of IAA is a concern.

Physicochemical Properties Formulation Science Drug Delivery

Utility as a Versatile Synthetic Intermediate for Advanced Molecules

Ethyl 3-indoleacetate serves as a critical starting material for synthesizing more complex, biologically active molecules. For instance, it has been used to create novel N,N-disubstituted ethyl P-[2-(1H-indol-3-yl)acetyl]phosphoramidates, which exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values in the range of 5.8-16.4 μM [1]. It is also a precursor for hybrid-type strigolactone analogues [2]. While the parent IAA can also be derivatized, the ethyl ester's protected carboxyl group allows for selective reactions at other positions (e.g., the indole nitrogen or C-2), offering a strategic advantage in multi-step syntheses.

Synthetic Chemistry Medicinal Chemistry Building Block

Ethyl 3-Indoleacetate (CAS 778-82-5): Optimal Application Scenarios Based on Verified Evidence


High-Potency Plant Growth Regulation in Agriculture

Due to its 100-fold higher parthenocarpic fruit-setting activity compared to IAA, ethyl 3-indoleacetate is a preferred choice for agricultural formulations aiming to promote fruit development and increase yield at low application rates, particularly in tomato cultivation [1].

Targeted Enzyme Inhibition Studies in Neurochemistry

The compound's selective and potent inhibition of MAO-A (IC50 = 44 μM), which is twice as effective as the methyl ester, makes it a valuable research tool for studying endogenous MAO regulation, stress-related disorders, and the tribulin system [1].

Strategic Intermediate for Indole-Based Drug Discovery

As a protected and lipophilic indole scaffold, ethyl 3-indoleacetate is an ideal starting material for synthesizing novel anticancer agents (e.g., phosphoramidate derivatives with demonstrated cytotoxicity) and other complex bioactive molecules like strigolactone analogues [1][2].

Formulation Development Requiring a Lipophilic Auxin

In scenarios where an organic-soluble, water-stable auxin is required—such as in lipid nanoparticle formulations, organic-phase reactions, or when IAA's aqueous instability is a problem—ethyl 3-indoleacetate's insolubility in water and solubility in ethanol are definitive advantages over the free acid IAA [1].

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